Spiro(4H-1-benzazepine-4,1'-cyclohexane)-2,5(1H,3H)-dione, 4'-hydroxy-3'-(4-methylbenzoyl)-4'-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the benzazepine core, followed by the introduction of the spiro-cyclohexane ring. The final steps involve the addition of the hydroxy, methylbenzoyl, and methylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-4’-(4-methylphenyl)-
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-
Uniqueness
The uniqueness of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
190334-45-3 |
---|---|
Molecular Formula |
C30H29NO4 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1'-hydroxy-2'-(4-methylbenzoyl)-1'-(4-methylphenyl)spiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione |
InChI |
InChI=1S/C30H29NO4/c1-19-7-11-21(12-8-19)27(33)24-17-29(15-16-30(24,35)22-13-9-20(2)10-14-22)18-26(32)31-25-6-4-3-5-23(25)28(29)34/h3-14,24,35H,15-18H2,1-2H3,(H,31,32) |
InChI Key |
JRGKQMNVZWSJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CC3(CCC2(C4=CC=C(C=C4)C)O)CC(=O)NC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.